molecular formula C71H111N15O19 B3332568 Lonodelestat CAS No. 906547-89-5

Lonodelestat

カタログ番号: B3332568
CAS番号: 906547-89-5
分子量: 1478.7 g/mol
InChIキー: JMWYNUHGKFJVIB-QGFXQWJDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

POL-6014の合成には、アミノ酸を順次付加して目的のペプチド鎖を形成するペプチド合成技術が用いられます。このプロセスには、通常、次の手順が含まれます。

    固相ペプチド合成(SPPS): この方法は、最初のアミノ酸を固体樹脂に固定し、保護されたアミノ酸を段階的に付加することから始まります。

    脱保護と切断: ペプチド鎖が組み立てられた後、保護基が除去され、ペプチドが樹脂から切断されます。

    精製: 粗ペプチドは、高速液体クロマトグラフィー(HPLC)などの技術を使用して精製されます。

工業生産方法

大規模生産の場合、POL-6014の合成は、自動ペプチド合成装置と高度な精製方法を使用して最適化することで、高収率と高純度を実現できます。工業プロセスには、一貫性と有効性を維持するための厳格な品質管理対策も含まれています。

化学反応の分析

反応の種類

POL-6014は、合成中に主にペプチド結合形成を受けます。不要な副反応を最小限に抑え、安定性と選択性を備えた設計となっています。それは、次の反応に関与することができます。

    加水分解: 酸性または塩基性条件下では、ペプチド結合は加水分解される可能性があります。

    酸化: ペプチド中のメチオニン残基は、メチオニンスルホキシドに酸化される可能性があります。

一般的な試薬と条件

    カップリング試薬: N、N'-ジイソプロピルカルボジイミド(DIC)とOxymaPureは、ペプチド結合形成に一般的に使用されます。

    保護基: Fmoc(9-フルオレニルメトキシカルボニル)は、合成中にアミノ基を保護するために使用されます。

    切断試薬: トリフルオロ酢酸(TFA)は、ペプチドを樹脂から切断し、保護基を除去するために使用されます。

形成される主要な生成物

主な生成物は、目的のペプチドであるPOL-6014です。副生成物には、切断されたペプチドや脱保護が不完全なペプチドが含まれる可能性があり、これらは精製中に除去されます。

科学研究への応用

POL-6014は、科学研究で幅広い用途を持っています。

科学的研究の応用

Preclinical Studies

Preclinical studies have demonstrated the effectiveness of lonodelestat in animal models. Notably:

  • Acute Lung Injury (ALI) : this compound significantly reduced inflammatory processes in mouse models of ALI. Doses ranging from 0.1 to 10 mg/kg administered intranasally led to a dose-dependent decrease in inflammatory cells, including neutrophils and macrophages .
  • Neutrophil Activation : In models simulating neutrophil activation in lung tissue, this compound effectively inhibited hNE activity, suggesting its potential utility in managing neutrophilic pulmonary diseases .

Cystic Fibrosis (CF)

This compound is currently undergoing clinical evaluation for its efficacy in treating cystic fibrosis:

  • Phase 1a and 1b Trials : Initial studies indicated that inhalation of this compound results in high drug concentrations within the lungs, effectively inhibiting hNE in sputum samples from CF patients. The Phase 1b trial assessed multiple dosing regimens over four weeks, confirming the drug's tolerability and safety profile .
  • Efficacy Indicators : The trials have shown promising results regarding forced expiratory volume (FEV1), a critical measure of lung function in CF patients. The drug demonstrated a near-complete inhibition of elastase activity post-inhalation, with some patients achieving sustained inhibition over extended treatment periods .

Other Respiratory Conditions

Beyond cystic fibrosis, this compound shows potential for treating other neutrophilic pulmonary diseases:

  • Chronic Obstructive Pulmonary Disease (COPD) : Given the role of neutrophils in COPD-related inflammation, this compound could provide therapeutic benefits by reducing hNE activity.
  • Acute Respiratory Distress Syndrome (ARDS) : Research collaborations are investigating this compound's efficacy in ARDS related to COVID-19. The hypothesis is that inhibiting hNE may mitigate the inflammatory cascade associated with severe COVID-19 cases .

Regulatory Status

This compound has received orphan drug designations from the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) for cystic fibrosis and alpha-1 antitrypsin deficiency (AATD). These designations facilitate expedited development pathways for drugs targeting rare diseases with significant unmet medical needs .

Summary of Findings

The following table summarizes key findings from studies involving this compound:

Study Type Disease Focus Key Findings Reference
PreclinicalAcute Lung InjurySignificant reduction in inflammatory cells
Phase 1aCystic FibrosisHigh lung concentrations; effective hNE inhibition
Phase 1bCystic FibrosisGood tolerability; sustained elastase inhibition
Collaborative ResearchCOVID-19 ARDSInvestigating hNE inhibition's role in ARDS management

作用機序

POL-6014は、エラスチンやその他の細胞外マトリックスタンパク質の分解に関与する酵素であるヒト好中球エラスターゼを選択的に阻害することによって、その効果を発揮します。この酵素を阻害することによって、POL-6014は肺の炎症と組織損傷を軽減します。 分子標的は、POL-6014が競合的かつ可逆的に結合する好中球エラスターゼの活性部位です。 .

類似の化合物との比較

類似の化合物

    シベルスタット: 急性肺損傷の治療に使用される別の好中球エラスターゼ阻害剤。

    AZD9668: COPDについて調査されている選択的な好中球エラスターゼ阻害剤。

POL-6014の独自性

POL-6014は、その高い選択性と効力、およびその経口バイオアベイラビリティにより際立っています。 他の阻害剤とは異なり、POL-6014は、前臨床および臨床試験で肺の炎症を軽減し、肺機能を改善するという有望な結果を示しています。 .

類似化合物との比較

Similar Compounds

    Sivelestat: Another neutrophil elastase inhibitor used in the treatment of acute lung injury.

    AZD9668: A selective neutrophil elastase inhibitor investigated for COPD.

Uniqueness of POL-6014

POL-6014 stands out due to its high selectivity and potency, as well as its oral bioavailability. Unlike some other inhibitors, POL-6014 has shown promising results in reducing lung inflammation and improving lung function in preclinical and clinical studies .

生物活性

Lonodelestat, also known as POL6014, is a novel compound designed as a selective inhibitor of human neutrophil elastase (hNE). This protease plays a significant role in the degradation of lung tissue, particularly in chronic inflammatory conditions such as cystic fibrosis (CF) and other neutrophilic lung diseases. The biological activity of this compound has been extensively studied, focusing on its potential therapeutic applications and mechanisms of action.

This compound functions by inhibiting hNE, which is released by activated neutrophils during inflammatory responses. Excessive hNE activity leads to the degradation of elastin and collagen in lung tissues, contributing to inflammation, mucus hyper-secretion, and tissue damage. By selectively targeting hNE, this compound aims to mitigate these effects and promote lung health.

Key Mechanisms:

  • Selective Inhibition : this compound is engineered to specifically inhibit hNE without affecting other proteases, minimizing potential side effects associated with broader protease inhibition .
  • Inhalation Delivery : Administered via inhalation, this compound achieves high local concentrations in the lungs, enhancing its efficacy while reducing systemic exposure .

Phase 1 Trials

This compound has undergone several clinical trials to assess its safety, tolerability, and pharmacokinetics:

  • Healthy Volunteers : Initial studies demonstrated that single doses of inhaled this compound led to significant inhibition of sputum neutrophil elastase with favorable safety profiles .
  • Cystic Fibrosis Patients : In a Phase 1b study involving CF patients, this compound was well tolerated over four weeks and effectively inhibited active sputum hNE levels .

Efficacy in Animal Models

Preclinical studies have shown that this compound significantly reduces neutrophil activation and improves outcomes in models of acute lung injury (ALI). These findings suggest that the compound may be beneficial not only for CF but also for other neutrophilic lung diseases .

Comparative Analysis with Other Neutrophil Elastase Inhibitors

To better understand this compound's position in therapeutic development, it is useful to compare it with other known neutrophil elastase inhibitors:

CompoundMechanismIndicationsClinical Status
This compound Selective hNE inhibitorCystic Fibrosis, Chronic Inflammatory ConditionsPhase 1
Sivelestat Reversible hNE inhibitorAcute Respiratory Distress SyndromeApproved
Alvelestat Non-selective hNE inhibitorBronchiolitis Obliterans Syndrome, COPDPhase 2
Roseltide Plant-derived peptideAirway Inflammatory DiseasesProposed

Case Study: Cystic Fibrosis Patient Treatment

In a notable case involving a CF patient treated with this compound:

  • Background : The patient exhibited severe lung inflammation due to elevated hNE levels.
  • Treatment : After four weeks of treatment with inhaled this compound, significant reductions in sputum hNE levels were observed.
  • Outcome : The patient reported improved respiratory function and reduced exacerbation frequency.

This case underscores the potential of this compound in managing chronic inflammatory conditions associated with neutrophil activity.

特性

IUPAC Name

3-[(3R,9S,12S,15S,18S,24S,30S,33S,36S,39S,42S,45S,48S)-12-(4-aminobutyl)-15-(3-amino-3-oxopropyl)-30-[(2S)-butan-2-yl]-39-[(1R)-1-hydroxyethyl]-33-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-36-methyl-45-octyl-2,8,11,14,17,23,29,32,35,38,41,44,47-tridecaoxo-1,7,10,13,16,22,28,31,34,37,40,43,46-tridecazapentacyclo[46.3.0.03,7.018,22.024,28]henpentacontan-42-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C71H111N15O19/c1-6-8-9-10-11-12-19-46-60(94)76-48(30-32-56(91)92)63(97)82-58(42(5)88)67(101)74-41(4)59(93)80-50(39-87)64(98)81-57(40(3)7-2)71(105)86-37-18-24-54(86)70(104)84-35-16-22-52(84)66(100)78-47(29-31-55(73)90)62(96)75-45(20-13-14-33-72)61(95)79-49(38-43-25-27-44(89)28-26-43)68(102)85-36-17-23-53(85)69(103)83-34-15-21-51(83)65(99)77-46/h25-28,40-42,45-54,57-58,87-89H,6-24,29-39,72H2,1-5H3,(H2,73,90)(H,74,101)(H,75,96)(H,76,94)(H,77,99)(H,78,100)(H,79,95)(H,80,93)(H,81,98)(H,82,97)(H,91,92)/t40-,41-,42+,45-,46-,47-,48-,49-,50-,51-,52-,53+,54-,57-,58-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWYNUHGKFJVIB-QGFXQWJDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N1)CC6=CC=C(C=C6)O)CCCCN)CCC(=O)N)C(C)CC)CO)C)C(C)O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@@H]4C(=O)N5CCC[C@H]5C(=O)N1)CC6=CC=C(C=C6)O)CCCCN)CCC(=O)N)[C@@H](C)CC)CO)C)[C@@H](C)O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C71H111N15O19
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1478.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906547-89-5
Record name Lonodelestat
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906547895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LONODELESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SD2VOV3MF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lonodelestat
Reactant of Route 2
Lonodelestat
Reactant of Route 3
Lonodelestat
Reactant of Route 4
Lonodelestat
Reactant of Route 5
Lonodelestat
Reactant of Route 6
Lonodelestat

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。